2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
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Overview
Description
2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid is an organic compound with the molecular formula C10H15NO3S2 and a molecular weight of 261.37 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out in the presence of a catalyst, such as silica-supported tungstosilisic acid, under controlled conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds with diverse biological activities.
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent with a thiazole moiety.
Uniqueness
2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropylsulfanyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[2-(2-methoxypropylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c1-6(14-3)5-15-10-11-7(2)8(16-10)4-9(12)13/h6H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONPAZILVOGOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC(C)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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